molecular formula C17H19NO2 B192815 Anhydro Galantamine CAS No. 664995-65-7

Anhydro Galantamine

Cat. No.: B192815
CAS No.: 664995-65-7
M. Wt: 269.34 g/mol
InChI Key: HPWHKLZOMVLIBL-YOEHRIQHSA-N
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Description

Anhydro Galantamine is a derivative of Galantamine, an alkaloid extracted from the bulbs and flowers of plants in the Amaryllidaceae family, such as the common snowdrop (Galanthus nivalis). Galantamine is primarily known for its use in treating mild to moderate Alzheimer’s disease due to its ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thereby increasing the levels of this neurotransmitter in the brain .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Anhydro Galantamine involves several steps, starting from the extraction of Galantamine from natural sources or its total synthesis. The key steps include:

Industrial Production Methods: Industrial production of Galantamine typically involves extraction from plant materials followed by purification. The extracted Galantamine is then subjected to chemical modifications to produce this compound. The process includes:

Chemical Reactions Analysis

Anhydro Galantamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Including halides and amines.

Major Products: The reactions typically yield various derivatives of this compound, which can be further modified for specific applications .

Mechanism of Action

Anhydro Galantamine is compared with other acetylcholinesterase inhibitors such as:

Uniqueness: this compound’s dual mechanism of action, involving both acetylcholinesterase inhibition and nicotinic receptor modulation, distinguishes it from other similar compounds .

Comparison with Similar Compounds

  • Rivastigmine
  • Donepezil
  • Physostigmine
  • Tacrine

Properties

IUPAC Name

(1S,12S)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,13,15-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-18-10-9-17-8-4-3-5-14(17)20-16-13(19-2)7-6-12(11-18)15(16)17/h3-8,14H,9-11H2,1-2H3/t14-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPWHKLZOMVLIBL-YOEHRIQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC23C=CC=CC2OC4=C(C=CC(=C34)C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CC[C@@]23C=CC=C[C@@H]2OC4=C(C=CC(=C34)C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60216701
Record name R-116937
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60216701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

664995-65-7
Record name R-116937
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0664995657
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name R-116937
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60216701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name R-116937
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6CO8F66S7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Anhydro Galantamine
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Anhydro Galantamine
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Anhydro Galantamine
Reactant of Route 4
Anhydro Galantamine
Reactant of Route 5
Anhydro Galantamine
Reactant of Route 6
Anhydro Galantamine

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